molecular formula C8H13ClO2S B13243362 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride

Cat. No.: B13243362
M. Wt: 208.71 g/mol
InChI Key: XPALHSKSKCJRBO-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₂S and a molecular weight of 208.71 g/mol . This compound is a sulfonyl chloride derivative, which is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The preparation of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride typically involves the sulfonylation of 3,4-dimethylcyclohex-3-ene. The synthetic route generally includes the reaction of 3,4-dimethylcyclohex-3-ene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar compounds to 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride include other sulfonyl chlorides and cyclohexene derivatives. For example:

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h8H,3-5H2,1-2H3

InChI Key

XPALHSKSKCJRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)S(=O)(=O)Cl)C

Origin of Product

United States

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